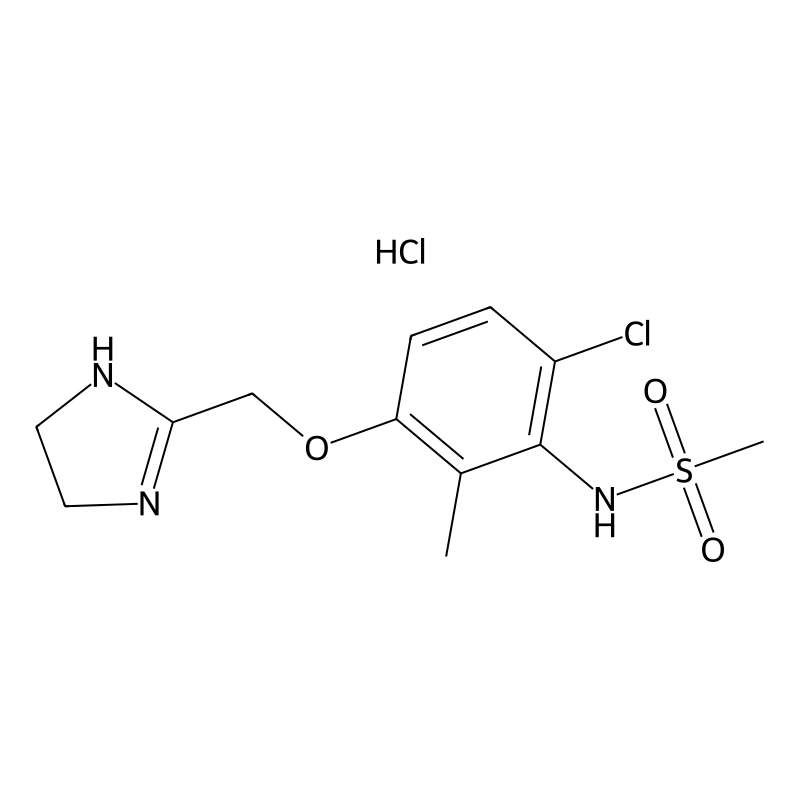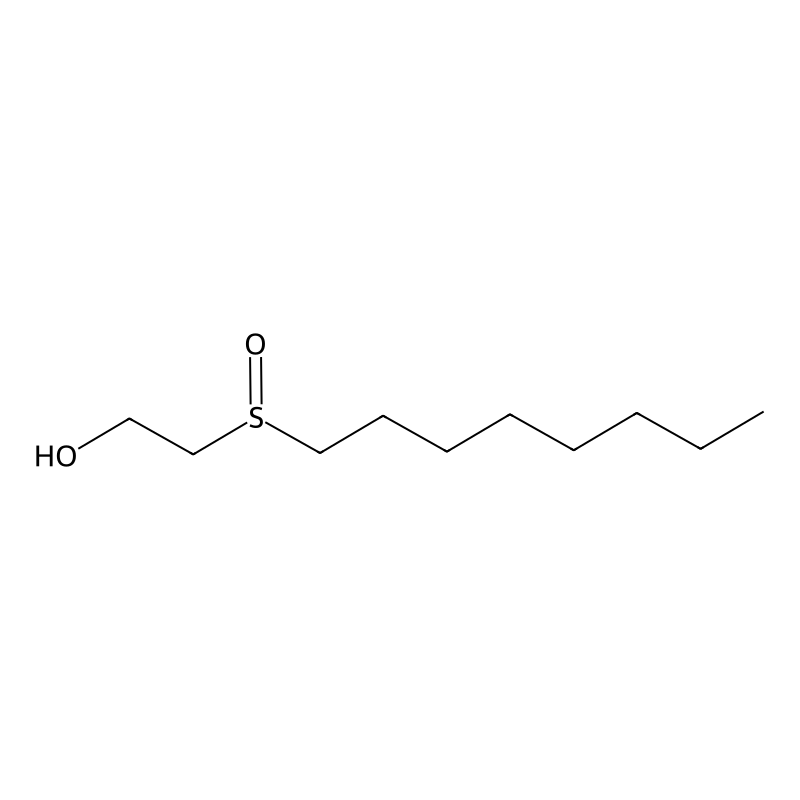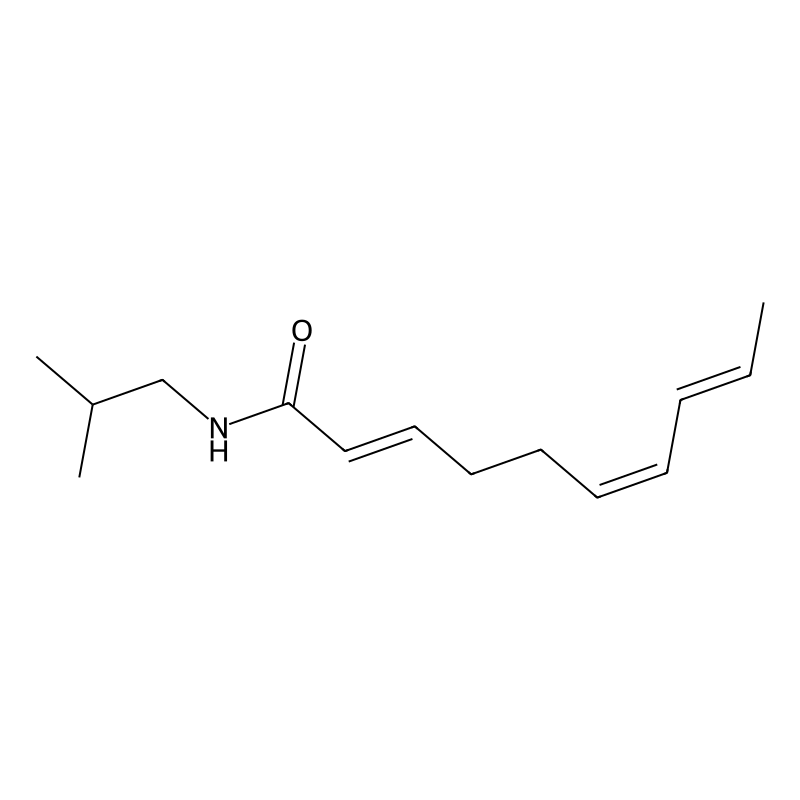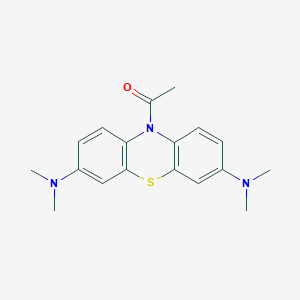Cholesterol-3,4-13C2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
This isotopic enrichment makes Cholesterol-3,4-13C2 a valuable tool in scientific research, particularly in the fields of biochemistry and medicine. Here are two main applications:
Internal Standard for Cholesterol Quantification
Cholesterol-3,4-13C2 can be used as an internal standard for quantifying cholesterol levels in biological samples. In analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the presence of the ¹³C isotope in the standard creates a distinct signal that can be easily distinguished from the signal of naturally occurring cholesterol in the sample. This allows researchers to accurately measure the amount of cholesterol in the sample by comparing the signal of the standard to the signal of the unknown. [Source: Szabo-Scandic ]
Metabolic Studies
Cholesterol-3,4-13C2 can be used to trace the pathway of cholesterol metabolism in cells and organisms. By feeding cells or animals Cholesterol-3,4-13C2, researchers can track the incorporation of the ¹³C isotope into different cholesterol metabolites. This allows them to study how cholesterol is synthesized, transported, and broken down within the body. [Source: Cambridge Isotope Laboratories ]
Cholesterol-3,4-13C2 is a stable isotope-labeled derivative of cholesterol, where the carbon atoms at positions 3 and 4 are enriched with the carbon-13 isotope. This compound is primarily utilized in biochemical research as an internal standard for quantifying cholesterol levels in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The incorporation of carbon-13 allows for enhanced detection sensitivity and specificity in metabolic studies, particularly those involving lipid metabolism.
Cholesterol-3,4-13C2 doesn't possess a specific mechanism of action in the traditional sense. Its primary function lies in serving as a tracer molecule within scientific research.
The ¹³C label allows researchers to track the metabolic fate of cholesterol in living organisms. By feeding cells or animals with Cholesterol-3,4-13C2, scientists can then analyze various tissues and biological fluids using ¹³C NMR to identify the presence and abundance of the labeled cholesterol or its metabolites []. This approach helps elucidate cholesterol metabolism pathways and investigate its role in various physiological processes.
- Oxidation: Cholesterol can be oxidized to form oxysterols, which are biologically active metabolites involved in signaling pathways.
- Reduction: The double bond in the steroid ring can undergo reduction, altering its biological activity.
- Substitution Reactions: Cholesterol derivatives can undergo substitution reactions, leading to the formation of esters or ethers .
These reactions are essential for understanding cholesterol's role in cellular processes and its metabolism.
Cholesterol-3,4-13C2 exhibits similar biological activities to natural cholesterol, including:
- Membrane Structure: It is crucial for maintaining membrane fluidity and integrity.
- Signaling Molecule: Cholesterol serves as a precursor for steroid hormones and bile acids, which are vital for various physiological functions.
- Metabolic Studies: The isotope-labeled form allows researchers to trace cholesterol metabolism and absorption in vivo, facilitating studies on diseases such as atherosclerosis and diabetes .
The synthesis of Cholesterol-3,4-13C2 typically involves several steps:
- Carbon Ring Reconstruction: This step modifies existing cholesterol to incorporate the carbon-13 label.
- Esterification: This process helps in forming derivatives that can be further processed.
- Reduction Reactions: These reactions finalize the structure of the labeled cholesterol .
The methods used to synthesize this compound often aim to maximize the yield and purity of the labeled product while minimizing costs.
Cholesterol-3,4-13C2 has several applications, including:
- Quantification of Cholesterol Levels: It serves as an internal standard in mass spectrometry techniques to accurately measure cholesterol concentrations in biological samples.
- Metabolic Research: Used in studies investigating lipid metabolism, absorption, and transport mechanisms within cells.
- Pharmacological Studies: Assists in evaluating drug effects on cholesterol metabolism and related pathways .
Research involving Cholesterol-3,4-13C2 often focuses on its interactions with various biomolecules:
- Lipid Bilayers: Studies using solid-state nuclear magnetic resonance (NMR) explore how labeled cholesterol integrates into lipid membranes and affects their properties .
- Proteins: Investigations into how cholesterol interacts with membrane proteins provide insights into receptor signaling and cellular communication .
These interaction studies are crucial for understanding cholesterol's role in health and disease.
Cholesterol-3,4-13C2 is part of a broader family of isotopically labeled cholesterols. Here are some similar compounds along with their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| Cholesterol-2,3,4-13C3 | Labeled at different positions; used for similar quantification studies. |
| Cholesterol-D6 | Fully deuterated version; useful for NMR studies. |
| 25-Hydroxycholesterol | A metabolite of cholesterol; involved in immune response regulation. |
Cholesterol-3,4-13C2 stands out due to its specific labeling at positions 3 and 4, allowing targeted studies on metabolic pathways that involve these positions.
Molecular Formula and Physical Properties
Cholesterol-3,4-13C2 represents an isotopically labeled variant of the natural sterol cholesterol, where two carbon atoms at positions 3 and 4 have been enriched with carbon-13 isotope [1] [2]. The molecular formula for this compound is C27H46O, with two carbon atoms specifically being 13C-labeled, resulting in a molecular weight of 388.64 atomic mass units [1] [2]. This represents an increase of approximately 2 atomic mass units compared to natural abundance cholesterol due to the incorporation of the heavier carbon-13 isotope [3].
The physical properties of cholesterol-3,4-13C2 closely mirror those of natural cholesterol, maintaining the characteristic white crystalline solid appearance at room temperature [2]. The compound exhibits a melting point range of 147-149°C, which is consistent with the literature values for natural cholesterol [2] [4]. The boiling point occurs at approximately 360°C, though decomposition typically occurs at this temperature [4]. The density of the compound is measured at 1.072 grams per milliliter at 25°C [2].
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 388.64 | g/mol |
| Melting Point | 147-149 | °C |
| Boiling Point | 360 (decomposes) | °C |
| Density | 1.072 | g/mL at 25°C |
| Exact Mass | 388.361575757 | g/mol |
| Monoisotopic Mass | 388.361575757 | g/mol |
The solubility characteristics remain largely unchanged from natural cholesterol, with the compound being soluble in organic solvents such as acetone, benzene, chloroform, ethanol, ether, hexane, and methanol [4]. Water solubility remains extremely limited at approximately 0.095 milligrams per liter at 30°C [4]. The topological polar surface area is calculated at 20.2 square angstroms, reflecting the minimal polar character of the hydroxyl group relative to the extensive hydrophobic steroid backbone [3].
Isotopic Enrichment and Stability
The isotopic enrichment of cholesterol-3,4-13C2 typically achieves levels exceeding 98 atom percent carbon-13 at the labeled positions [5]. This high level of enrichment is crucial for applications in nuclear magnetic resonance spectroscopy and mass spectrometry, where the enhanced signal intensity from the carbon-13 nuclei provides significant analytical advantages [6] [7].
Carbon-13 represents a stable, non-radioactive isotope of carbon, comprising approximately 1.1 percent of all natural carbon on Earth [8] [9]. The isotope possesses a nuclear spin of 1/2, making it highly suitable for nuclear magnetic resonance applications [8]. The stability of carbon-13 ensures that cholesterol-3,4-13C2 maintains its isotopic composition indefinitely under normal storage conditions, without concerns regarding radioactive decay or isotopic dilution over time [8] [9].
The incorporation of carbon-13 at specific positions within the cholesterol molecule does not significantly alter the chemical reactivity or biological properties of the compound [10]. Studies have demonstrated that isotopically labeled cholesterol maintains equivalent behavior in biological systems compared to natural abundance material, making it valuable as an internal standard for analytical applications [6] [7].
Storage stability studies indicate that cholesterol-3,4-13C2 remains chemically and isotopically stable when stored at temperatures below 0°C under inert atmospheric conditions [11]. The compound shows no significant degradation or isotopic exchange when protected from light and moisture over extended storage periods [12] [11].
| Parameter | Specification |
|---|---|
| Carbon-13 Enrichment | ≥98 atom % |
| Isotopic Stability | Permanent (stable isotope) |
| Chemical Purity | ≥96% |
| Storage Temperature | <0°C recommended |
| Shelf Life | Indefinite under proper conditions |
Spectroscopic Properties
13C NMR Spectral Features
The carbon-13 nuclear magnetic resonance spectrum of cholesterol-3,4-13C2 exhibits distinctive characteristics that differentiate it from natural abundance cholesterol [5] [13]. The most prominent feature is the dramatically enhanced signal intensity at the carbon-3 and carbon-4 positions, where the carbon-13 labeling results in signal intensities that are approximately 100-fold greater than those observed in natural abundance samples [5].
In the carbon-13 nuclear magnetic resonance spectrum, the labeled carbon at position 3 typically appears as a signal in the range of 67.889 to 72.014 parts per million, reflecting the carbon bearing the hydroxyl group [5]. The carbon-4 position exhibits a characteristic signal in the range of 42.228 to 42.514 parts per million [5]. These enhanced signals allow for precise structural assignments and enable detection limits that are significantly lower than those achievable with natural abundance material [13].
The incorporation of carbon-13 also influences the multiplicities observed in proton nuclear magnetic resonance spectra through carbon-hydrogen coupling [5]. Protons attached to the labeled carbons exhibit splitting patterns characteristic of carbon-13 coupling, with coupling constants typically ranging from 120 to 140 hertz for directly bonded carbon-hydrogen pairs [5]. This provides additional confirmation of successful isotopic incorporation and enables structural verification.
Quantitative carbon-13 nuclear magnetic resonance measurements demonstrate that the isotopic enrichment can be accurately determined by comparing the integrated intensities of labeled versus unlabeled carbon signals [13]. Studies utilizing uniformly carbon-13 labeled cholesterol have shown that optimal sensitivity and resolution are achieved when the labeling percentage ranges from 72 to 86 percent [13].
| Carbon Position | Chemical Shift (ppm) | Relative Intensity |
|---|---|---|
| C-3 (labeled) | 67.889-72.014 | ~100× enhanced |
| C-4 (labeled) | 42.228-42.514 | ~100× enhanced |
| Other carbons | Various | Natural abundance |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of cholesterol-3,4-13C2 reveals characteristic fragmentation patterns that reflect the presence of the heavy isotope labels [14] [15]. The molecular ion peak appears at mass-to-charge ratio 388, representing an increase of 2 mass units compared to natural cholesterol due to the two carbon-13 labels [14]. This shift provides unambiguous identification of the isotopically labeled compound.
Gas chromatography-mass spectrometry analysis typically employs electron ionization, which produces reproducible fragmentation patterns [14] [15]. The base peak commonly appears at mass-to-charge ratio 371, corresponding to the loss of water from the molecular ion [5]. Other significant fragment ions include those at mass-to-charge ratios 329, 247, and 213, which arise from characteristic steroid ring fragmentations [15].
The isotopic labeling pattern can be confirmed through analysis of fragment ion isotope patterns [14]. Fragments containing the labeled carbon atoms exhibit the expected mass shifts, while those that do not contain the labeled positions appear at their natural mass values [16]. This selective mass shifting provides valuable structural information and confirms the location of isotopic incorporation.
Isotope dilution mass spectrometry applications utilize cholesterol-3,4-13C2 as an internal standard, taking advantage of the mass difference for quantitative measurements [15] [7]. The precision achievable with this approach typically demonstrates coefficients of variation below 0.5 percent, representing a significant improvement over other analytical methods [7] [17].
| Ion Type | Natural Cholesterol (m/z) | Cholesterol-3,4-13C2 (m/z) | Assignment |
|---|---|---|---|
| Molecular Ion [M]+ | 386 | 388 | Complete molecule |
| [M-H2O]+ | 368 | 371* | Loss of water |
| Fragment | 329 | 331* | Ring fragmentation |
| Fragment | 247 | 249* | Side chain loss |
*Indicates fragments containing labeled carbons
Other Spectroscopic Characterizations
Infrared spectroscopy of cholesterol-3,4-13C2 reveals vibrational bands that are largely consistent with those of natural cholesterol [18]. The most prominent features include the hydroxyl stretching vibration appearing around 3400 wavenumbers, carbon-hydrogen stretching modes in the region of 2800-3000 wavenumbers, and carbon-carbon stretching vibrations throughout the fingerprint region [18]. The isotopic substitution does not significantly perturb these vibrational frequencies, as the mass change represents a relatively small perturbation to the overall molecular vibrational characteristics [18].
Ultraviolet-visible spectroscopy demonstrates that cholesterol-3,4-13C2 exhibits absorption characteristics similar to natural cholesterol [19] [20]. The compound shows weak absorption in the ultraviolet region, with no significant chromophoric groups present in the molecule [19]. The absorption maximum typically occurs around 203 nanometers in ethanol solution, which is utilized for quantitative determinations [21] [20].
Raman spectroscopy provides complementary vibrational information, with cholesterol-3,4-13C2 exhibiting characteristic bands that can be used for identification and quantification [22] [23]. The Raman spectrum shows prominent features at approximately 695, 715, and 1655 wavenumbers, corresponding to carbon-carbon stretching modes and methyl group deformations [24] [23]. These spectroscopic signatures remain essentially unchanged upon isotopic labeling, maintaining the utility of Raman methods for cholesterol analysis [22].
Electronic circular dichroism spectroscopy reveals the chiroptical properties of cholesterol-3,4-13C2, which are preserved upon isotopic substitution [19]. The compound exhibits characteristic circular dichroism signals that reflect the inherent chirality of the steroid backbone, providing additional confirmation of structural integrity [20].
| Spectroscopic Method | Key Features | Wavelength/Wavenumber |
|---|---|---|
| Infrared | O-H stretch | ~3400 cm⁻¹ |
| Infrared | C-H stretch | 2800-3000 cm⁻¹ |
| UV-Visible | Absorption maximum | 203 nm |
| Raman | C-C stretch | 695, 715 cm⁻¹ |
| Raman | Ring modes | 1655 cm⁻¹ |








